3-Methoxy-5-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)aniline
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Overview
Description
3-Methoxy-5-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)aniline is an organic compound with the molecular formula C14H23NO5 and a molecular weight of 285.34 g/mol . It is characterized by the presence of multiple ethoxy groups and a methoxy group attached to an aniline core. This compound is often used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of 3-Methoxy-5-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)aniline typically involves the reaction of 3-methoxyaniline with triethylene glycol monomethyl ether under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
3-Methoxy-5-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
3-Methoxy-5-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)aniline is used in several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
3-Methoxy-5-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)aniline can be compared with similar compounds such as:
Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]-: This compound has a similar structure but lacks the aniline core, making it less reactive in certain chemical reactions.
Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]-, acetate: This compound is an ester derivative and has different chemical properties and applications compared to this compound.
The uniqueness of this compound lies in its combination of multiple ethoxy groups and an aniline core, which imparts specific chemical reactivity and versatility in various applications.
Properties
IUPAC Name |
3-methoxy-5-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-16-3-4-18-5-6-19-7-8-20-14-10-12(15)9-13(11-14)17-2/h9-11H,3-8,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCSOZXODCOBJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOC1=CC(=CC(=C1)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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